1-(3-Bromo-4-methoxybenzoyl)azetidine
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Description
1-(3-Bromo-4-methoxybenzoyl)azetidine is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.126. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has led to the synthesis of a novel compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, through Claisen-Schmidt condensation involving 3-bromo-4-methoxy benzaldehyde. This compound exhibited significant in vitro antitumor activity, particularly against MCF-7 cell lines, suggesting its potential as a therapeutic drug for cancer cell proliferation (Karunanidhi Murali, H. Sparkes, K. Rajendra Prasad, 2017).
Synthesis of Fluorinated Beta-amino Acid
A study presented a synthetic pathway to 3-fluoroazetidine-3-carboxylic acid, utilizing a bromofluorination process starting with 3-bromo-4-methoxybenzaldehyde. This process led to the successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the compound's utility as a building block in medicinal chemistry (Eva Van Hende et al., 2009).
Photosensitizer for Photodynamic Therapy
The synthesis and characterization of zinc(II) phthalocyanine substituted with (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide showed high singlet oxygen quantum yield. This indicates its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, due to its good fluorescence properties and appropriate photodegradation quantum yield (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Antimicrobial Activity of Azetidine Derivatives
A study focused on synthesizing quinolone antibiotics utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane. Some of the synthesized compounds exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolone, indicating the azetidine derivatives' potential in developing new antimicrobial agents (Yoshifumi Ikee et al., 2008).
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-4-3-8(7-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDNQBDLIGTEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.